molecular formula C6H12OS B1357826 2,5-Dimethyltetrahydrofuran-3-thiol CAS No. 26486-21-5

2,5-Dimethyltetrahydrofuran-3-thiol

Cat. No. B1357826
CAS RN: 26486-21-5
M. Wt: 132.23 g/mol
InChI Key: WBELUTNLJPCIHS-UHFFFAOYSA-N
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Description

2,5-Dimethyltetrahydrofuran-3-thiol is a structurally unique and versatile compound. It is a member of oxolanes and has a molecular formula of C6H12OS . It is used as a flavoring agent and has a sulfurous type odor .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyltetrahydrofuran-3-thiol is represented by the formula C6H12OS . The average mass is 132.224 Da and the monoisotopic mass is 132.060883 Da .


Physical And Chemical Properties Analysis

Thiols, which are also called mercaptans, are analogous to alcohols . The main physical characteristic of thiols is their pungent, disagreeable odor . 2,5-Dimethyl-3-furanthiol has a meaty aroma .

Scientific Research Applications

Safety and Hazards

According to the World Health Organization, there is no safety concern at current levels of intake when 2,5-Dimethyltetrahydrofuran-3-thiol is used as a flavoring agent .

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethyltetrahydrofuran-3-thiol is the human olfactory system . This compound is a flavouring agent , which means it interacts with olfactory receptors in the nose to produce a sensory response, contributing to the overall flavor profile of a food or beverage.

Pharmacokinetics

As a flavouring agent, it is generally recognized as safe by the Joint FAO/WHO Expert Committee on Food Additives . .

Result of Action

The primary result of the action of 2,5-Dimethyltetrahydrofuran-3-thiol is the perception of flavor. It contributes to the overall flavor profile of a food or beverage product . The molecular and cellular effects of this compound’s action are primarily sensory and perceptual.

Action Environment

The action, efficacy, and stability of 2,5-Dimethyltetrahydrofuran-3-thiol can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the food or beverage product . .

properties

IUPAC Name

2,5-dimethyloxolane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBELUTNLJPCIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949356
Record name 2,5-Dimethyltetrahydrofuran-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to amber liquid; roasted meat, sulfurous onion aroma
Record name 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol)
Record name 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.040-1.048 (20°)
Record name 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

26486-21-5
Record name Tetrahydro-2,5-dimethyl-3-furanthiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26486-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyltetrahydrofuran-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyltetrahydrofuran-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLTETRAHYDROFURAN-3-THIOL, CIS AND TRANS ISOMERS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dimethyl-3-mercaptotetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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